N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline
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Overview
Description
N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline is a complex organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. This can be achieved through ring construction or functionalization of preformed pyrrolidine rings . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes .
Mechanism of Action
The mechanism of action of N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline involves its interaction with molecular targets such as enzymes and receptors. It cleaves peptide bonds on the C-terminal side of prolyl residues within peptides, which can affect various biological pathways . This interaction is crucial for its potential therapeutic effects and its role in scientific research.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyrrolidine derivatives such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share structural similarities but differ in their specific functional groups and biological activities.
Uniqueness: N-[1-Carboxy-3-oxo-3-(pyrrolidin-1-yl)propyl]-L-alanyl-L-proline is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable compound for various scientific and medicinal applications .
Properties
CAS No. |
86938-28-5 |
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Molecular Formula |
C16H25N3O6 |
Molecular Weight |
355.39 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(1-carboxy-3-oxo-3-pyrrolidin-1-ylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H25N3O6/c1-10(14(21)19-8-4-5-12(19)16(24)25)17-11(15(22)23)9-13(20)18-6-2-3-7-18/h10-12,17H,2-9H2,1H3,(H,22,23)(H,24,25)/t10-,11?,12-/m0/s1 |
InChI Key |
HFLXBXVTQBVGTM-PRWSFJOGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(CC(=O)N2CCCC2)C(=O)O |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC(CC(=O)N2CCCC2)C(=O)O |
Origin of Product |
United States |
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